molecular formula C9H9BN2O3 B13408407 4-Acetamido-2-cyanophenylboronic acid

4-Acetamido-2-cyanophenylboronic acid

Cat. No.: B13408407
M. Wt: 203.99 g/mol
InChI Key: SMWLJCBYLSDXPS-UHFFFAOYSA-N
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Description

4-Acetamido-2-cyanophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also bears acetamido and cyano substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. . The reaction proceeds efficiently to yield the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-acetamido-2-cyanophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors and drug delivery systems. Additionally, the cyano and acetamido groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-Acetamido-2-cyanophenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves sequential functionalization of a phenyl precursor. A common approach includes:

Acylation : Introduce the acetamido group via acetylation of an amino precursor under anhydrous conditions (e.g., acetic anhydride in dichloromethane, 0–5°C).

Cyanation : Install the cyano group via nucleophilic substitution or Sandmeyer reaction, requiring careful control of pH and temperature (e.g., CuCN in DMF at 80–100°C) .

Borylation : Direct boronation using Miyaura borylation (Pd catalysis, base, and pinacolborane) or via lithiation followed by boronic ester quenching .

Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyanation and borylation efficiency.
  • Catalyst selection : Pd(dppf)Cl₂ improves cross-coupling yields in borylation .
  • Temperature : Excessive heat during cyanation may degrade the boronic acid moiety; maintain ≤100°C.

Example Data :

StepYield RangeKey Conditions
Acylation70–85%0–5°C, 2h
Cyanation50–65%80°C, 12h
Borylation60–75%Pd(dppf)Cl₂, 70°C

Q. Advanced: How do the electron-withdrawing substituents (cyano, acetamido) influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The cyano (-CN) and acetamido (-NHCOCH₃) groups synergistically modulate electronic and steric effects:

  • Electronic Effects :
    • The -CN group withdraws electron density, reducing boronic acid’s nucleophilicity but enhancing oxidative addition with Pd(0) .
    • The acetamido group acts as a mild electron donor, balancing reactivity to prevent over-deactivation.
  • Steric Effects :
    • Ortho-substituted cyano groups may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to accelerate transmetallation .

Experimental Optimization :

  • Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C for aryl halides.
  • Monitor reaction progress via TLC (Rf shift) or ¹¹B NMR to confirm boronic acid consumption.

Data Contradictions :

  • notes chloro/methyl substituents reduce coupling yields by 15–20% compared to cyano analogs, suggesting -CN improves compatibility with electron-deficient aryl halides .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., acetamido δ 2.1 ppm for CH₃; cyano absence in ¹H NMR).
  • ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for -B(OH)₂).
  • FT-IR : Detect -CN stretch (~2240 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z 219.1).

Safety Note :

  • Boronic acids may hydrolyze; store at 4–8°C under inert atmosphere (per stability data in ) .

Q. Advanced: How to resolve low yields in boronation steps due to protodeboronation?

Methodological Answer:
Protodeboronation is exacerbated by electron-withdrawing groups. Mitigation strategies include:

pH Control : Maintain mildly basic conditions (pH 7–9) using NaHCO₃ to stabilize the boronate intermediate .

Low-Temperature Quenching : After lithiation, add trimethyl borate at -78°C to minimize side reactions.

Protecting Groups : Temporarily protect the boronic acid as a pinacol ester, then deprotect with aqueous HCl .

Case Study :

  • reports 15% higher yields using pinacol ester protection for chloro-methyl analogs .

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Wear nitrile gloves and goggles (H315/H319 risks: skin/eye irritation) .
    • Use fume hoods to avoid inhalation (H335: respiratory irritation).
  • Storage : 4–8°C in airtight, light-resistant containers to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. Advanced: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

Experimental Design :

  • Prepare buffered solutions (pH 4–10).
  • Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.
  • Monitor degradation via HPLC (area under the curve) and ¹¹B NMR.

Key Parameters :

  • Hydrolysis rates correlate with pH: acidic conditions accelerate boronic acid degradation.
  • Data from suggests 90% stability at pH 7/4°C after 30 days .

Properties

Molecular Formula

C9H9BN2O3

Molecular Weight

203.99 g/mol

IUPAC Name

(4-acetamido-2-cyanophenyl)boronic acid

InChI

InChI=1S/C9H9BN2O3/c1-6(13)12-8-2-3-9(10(14)15)7(4-8)5-11/h2-4,14-15H,1H3,(H,12,13)

InChI Key

SMWLJCBYLSDXPS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)C)C#N)(O)O

Origin of Product

United States

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